

A Comprehensive Spectroscopic and Analytical Guide to (S)-4-Phenylthiazolidine-2-thione

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Compound of Interest

Compound Name: (S)-4-Phenylthiazolidine-2-thione

Cat. No.: B066421

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Introduction: The Significance of (S)-4-Phenylthiazolidine-2-thione in Asymmetric Synthesis

(S)-4-Phenylthiazolidine-2-thione stands as a cornerstone chiral auxiliary in the field of asymmetric synthesis. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter with a specific, desired configuration.^[1] The inherent chirality of the auxiliary creates a diastereomeric intermediate that allows for stereoselective transformations, after which the auxiliary can be cleaved and often recovered for reuse. The efficacy of **(S)-4-Phenylthiazolidine-2-thione** stems from the rigid conformational bias imposed by the thiazolidinethione ring and the steric influence of the phenyl group. This guide provides an in-depth analysis of the spectroscopic data—NMR, IR, and MS—that are crucial for the structural verification and quality control of this essential synthetic tool.

Molecular Structure and Physicochemical Properties

A thorough understanding of the spectroscopic data begins with a clear picture of the molecule's structure and fundamental properties.

Molecular Structure of (S)-4-Phenylthiazolidine-2-thione

Caption: Ball-and-stick model of **(S)-4-Phenylthiazolidine-2-thione** with atom numbering.

Property	Value	Source
Chemical Formula	C ₉ H ₉ NS ₂	[2]
Molecular Weight	195.31 g/mol	[2]
Appearance	White to off-white solid	[1]
Melting Point	128.0 to 130.0 °C	[1]
Optical Rotation ([α] ²⁰ /D)	-207±5° (c=1% in chloroform)	[1]
CAS Number	185137-29-5	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(S)-4-Phenylthiazolidine-2-thione**, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. The protons of the thiazolidinethione ring exhibit a characteristic AMX spin system, a direct consequence of the chiral center at C4.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
N-H	~9.5 (broad s)	Singlet (broad)	-
Phenyl-H	7.25 - 7.45	Multiplet	-
H-4	~5.2 (dd)	Doublet of doublets	~8.0, ~5.0
H-5a (cis to Ph)	~3.3 (dd)	Doublet of doublets	~11.5, ~5.0
H-5b (trans to Ph)	~3.8 (dd)	Doublet of doublets	~11.5, ~8.0

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative interpretation based on analogous structures.[4][5]

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. The thione carbon (C=S) is particularly noteworthy for its downfield chemical shift.

Carbon Assignment	Chemical Shift (δ , ppm)
C=S (C2)	201.7
Quaternary Phenyl C	141.1
Phenyl CH	129.2
Phenyl CH	128.4
Phenyl CH	126.5
C-4	62.9
C-5	38.3

Data obtained from SpectraBase for 4-Phenylthiazolidine-2-thione in DMSO solvent.[2]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-4-Phenylthiazolidine-2-thione** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: The analysis should be performed on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group	Wavenumber (cm^{-1})	Intensity
N-H Stretch	3100 - 3200	Medium, Broad
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 2960	Medium
C=S Stretch (Thione)	1200 - 1300	Strong
Aromatic C=C Bending	1450 - 1600	Medium-Strong

Note: The C=S stretch is a key diagnostic peak for this class of compounds. The exact positions are based on data for similar thiazolidinethione structures.[\[6\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- Sample Application: Place a small amount of the solid **(S)-4-Phenylthiazolidine-2-thione** powder directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.
- Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Ion	m/z (Mass-to-Charge Ratio)	Interpretation
$[\text{M}]^{+\bullet}$	195	Molecular Ion
$[\text{M-SH}]^+$	162	Loss of a sulfhydryl radical
$[\text{C}_7\text{H}_7]^+$	91	Tropylium ion (from phenylmethyl fragment)
$[\text{C}_6\text{H}_5]^+$	77	Phenyl cation

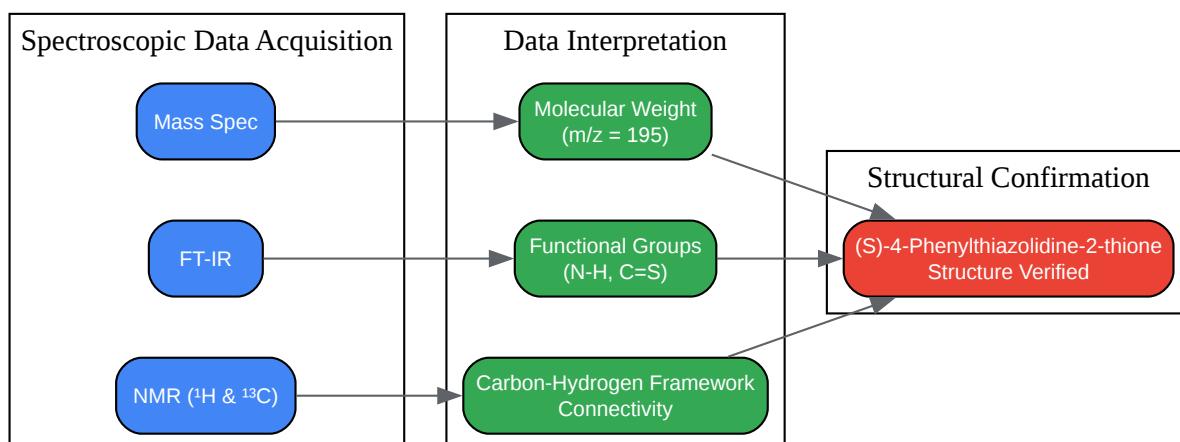
Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for similar compounds. The molecular ion peak at m/z 195 is the most definitive feature.^[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates the molecular ion and various fragment ions.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Representation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Spectroscopic Analysis Workflow

Confirming the identity and purity of **(S)-4-Phenylthiazolidine-2-thione** requires a holistic approach, integrating data from all three spectroscopic techniques.



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Caption: Integrated workflow for the structural elucidation of **(S)-4-Phenylthiazolidine-2-thione**.

Conclusion

The spectroscopic characterization of **(S)-4-Phenylthiazolidine-2-thione** is a clear-cut process when approached systematically. ^1H and ^{13}C NMR define the covalent framework and stereochemical environment, IR spectroscopy confirms the presence of key functional groups, particularly the N-H and C=S moieties, and mass spectrometry verifies the molecular weight and provides corroborating fragmentation data. Together, these techniques offer a self-validating system that ensures the identity, purity, and structural integrity of this vital chiral auxiliary, empowering researchers and drug development professionals to proceed with confidence in their synthetic endeavors.

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